

3-Hydroxybenzaldehyde Azine: A Versatile Precursor for Pharmaceutical Agent Development

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Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde azine

Cat. No.: B097707

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Abstract

3-Hydroxybenzaldehyde azine, a Schiff base derived from the condensation of 3-hydroxybenzaldehyde and hydrazine, has emerged as a promising and versatile scaffold in medicinal chemistry. Its unique structural features, including the azomethine linkage ($-C=N-N=C-$), phenolic hydroxyl groups, and the ability to form stable metal complexes, make it an attractive precursor for the development of a wide range of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of **3-hydroxybenzaldehyde azine** and its derivatives as potential therapeutic agents. The content is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound class.

Introduction

Schiff bases, characterized by the imine or azomethine group, are a class of organic compounds with significant applications in various fields, including catalysis, materials science, and particularly in pharmaceutical and medicinal chemistry.^[1] Among these, azines derived from substituted benzaldehydes have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.

3-Hydroxybenzaldehyde azine, in particular, serves as a valuable building block for synthesizing more complex molecules with enhanced therapeutic efficacy. The presence of the hydroxyl group on the phenyl ring provides a site for further chemical modification, allowing for the fine-tuning of its pharmacological properties. This document outlines the potential applications of **3-hydroxybenzaldehyde azine** as a precursor and provides detailed protocols for its synthesis and biological evaluation.

Pharmaceutical Applications

Derivatives of **3-hydroxybenzaldehyde azine** have shown potential in several therapeutic areas:

- **Antimicrobial Agents:** The imine group in Schiff bases is known to be critical for their antimicrobial activity.^[1] **3-Hydroxybenzaldehyde azine** and its metal complexes can be developed as potent antibacterial and antifungal agents.
- **Anticancer Agents:** Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.^{[2][3]} The mechanism of action often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the AMPK/mTOR pathway.^{[4][5]}
- **Antioxidant Agents:** The phenolic hydroxyl group in **3-hydroxybenzaldehyde azine** imparts antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress-related diseases.
- **Anti-inflammatory and Vasculoprotective Agents:** The precursor, 3-hydroxybenzaldehyde, has demonstrated vasculoprotective effects by inhibiting vascular smooth muscle cell proliferation and endothelial cell inflammation, suggesting that its azine derivative may possess similar or enhanced activities.^[6]

Data Presentation

Table 1: Anticancer Activity of Related Schiff Base Derivatives

Compound ID	Cell Line	IC ₅₀ (μM)	Reference
Hydrazone 1d	PC-3 (Prostate)	9.38	[3]
Hydrazone 1e	A-549 (Lung)	13.39	[3]
Oxadiazole 2l	MDA-MB-231 (Breast)	22.73	[3]
Compound 11	MCF-7 (Breast)	135	[4][5]
Compound 20	MDA-231 (Breast)	166	[4][5]

Table 2: Antimicrobial Activity of Related Schiff Base Derivatives

Compound ID	Microorganism	MIC (μg/mL)	Reference
Compound 6f	Staphylococcus aureus	10	[7]
Compound 6f	Escherichia coli	10	[7]
Gentisaldehyde	S. aureus (Bovine Mastitis)	500 (MIC ₅₀)	[8]
2,3-Dihydroxybenzaldehyde	S. aureus (Bovine Mastitis)	500 (MIC ₅₀)	[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxybenzaldehyde Azine

This protocol is a general method adapted from standard procedures for the synthesis of Schiff base azines from aldehydes and hydrazine hydrate.[9][10]

Materials:

- 3-Hydroxybenzaldehyde
- Hydrazine hydrate (H₂NNH₂·H₂O)

- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Buchner funnel and filter paper

Procedure:

- Dissolve 3-hydroxybenzaldehyde (2.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask with magnetic stirring.
- To this solution, add hydrazine hydrate (1.0 mmol) dropwise.
- The reaction mixture is then refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature.
- The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
- The crude product is washed several times with cold ethanol to remove any unreacted starting materials.
- The purified **3-hydroxybenzaldehyde azine** is dried in a desiccator.
- The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of the synthesized compounds.[\[11\]](#)[\[12\]](#)

Materials:

- **3-Hydroxybenzaldehyde azine** (or its derivatives)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (as a standard)
- UV-Vis Spectrophotometer
- 96-well microplate

Procedure:

- Prepare a stock solution of DPPH (0.1 mM) in methanol.
- Prepare a series of dilutions of the test compound (**3-hydroxybenzaldehyde azine**) and the standard (ascorbic acid) in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
- In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.
- Add 100 µL of the DPPH solution to each well.
- A control well should be prepared with 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

- The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH free radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

- **3-Hydroxybenzaldehyde azine** (or its derivatives)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microplate
- Standard antibiotic (e.g., Ciprofloxacin)
- Dimethyl sulfoxide (DMSO)

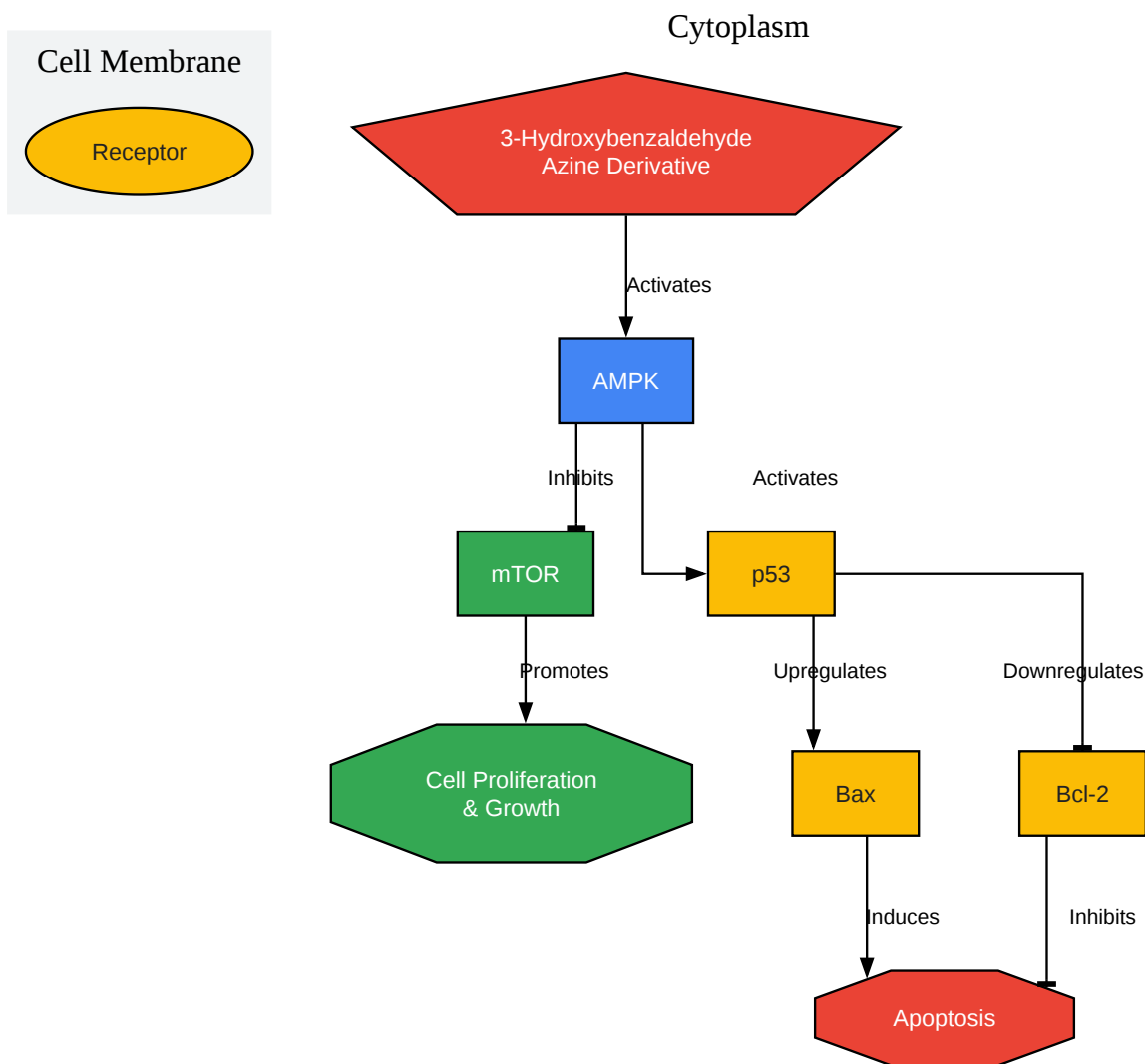
Procedure:

- Prepare a stock solution of the test compound and the standard antibiotic in DMSO.
- Dispense 100 µL of MHB into each well of a 96-well microplate.
- Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on.
- Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add 10 µL of the diluted bacterial suspension to each well.

- Include a positive control (broth with bacteria) and a negative control (broth only) in each plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

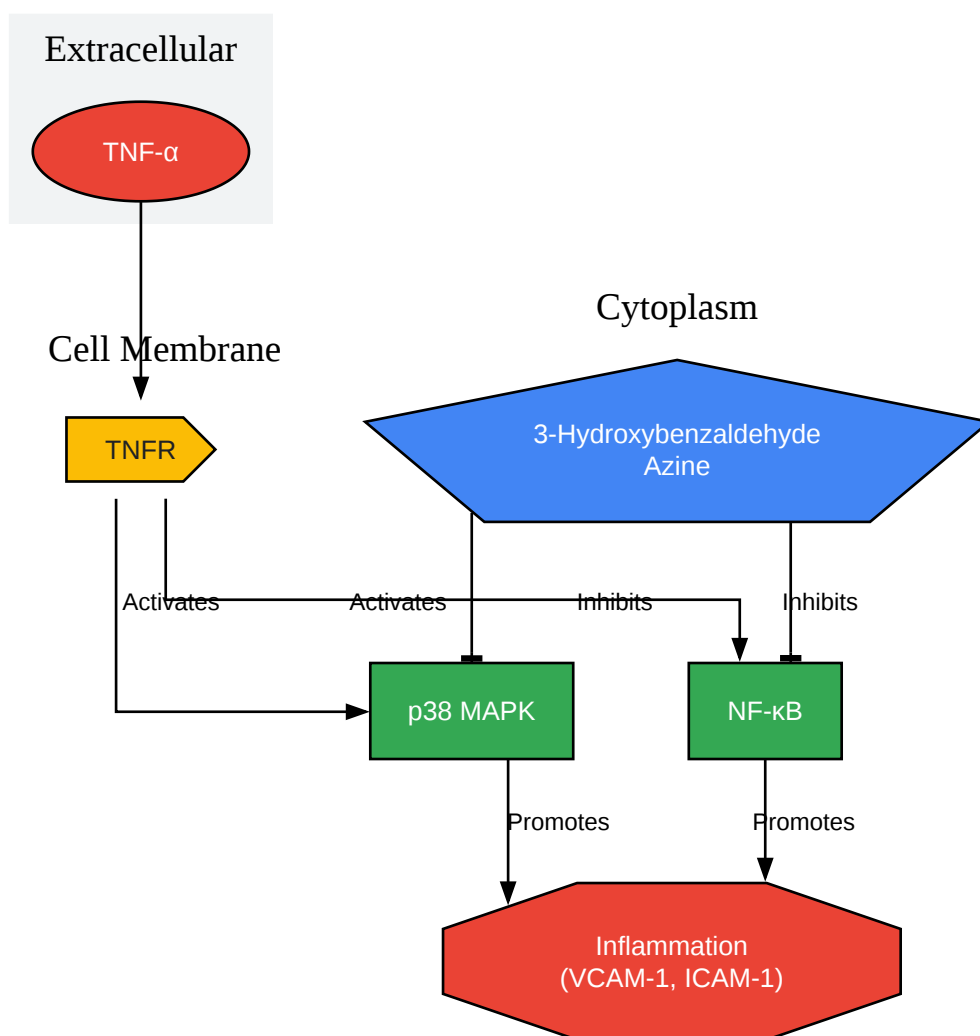
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Signaling Pathway Diagrams



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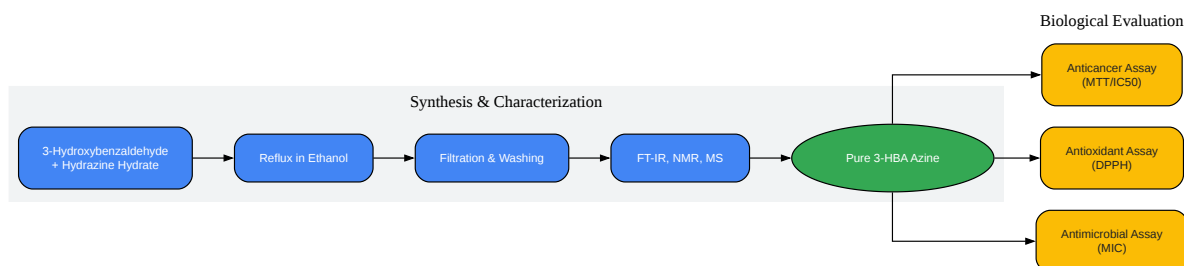
Caption: Proposed anticancer signaling pathway of **3-Hydroxybenzaldehyde azine** derivatives.



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Caption: Putative anti-inflammatory mechanism of **3-Hydroxybenzaldehyde azine**.

Experimental Workflow Diagram



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Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

3-Hydroxybenzaldehyde azine represents a highly adaptable and promising precursor for the development of novel pharmaceutical agents. Its straightforward synthesis, coupled with the potential for diverse biological activities, makes it an area of significant interest for further research and drug discovery efforts. The protocols and data presented herein provide a foundational framework for researchers to explore the therapeutic potential of this versatile compound and its derivatives. Future studies should focus on synthesizing a broader library of derivatives and conducting in-depth mechanistic investigations to fully elucidate their pharmacological profiles.

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